Rimonabant free base Rimonabant free base Rimonabant, also known as acomplia or SR141716, belongs to the class of organic compounds known as phenylpyrazoles. Phenylpyrazoles are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group. Rimonabant is a drug which is used for use in conjunction with diet and exercise for patients with a body mass index greater than 30 kg/m2, or patients wih a bmi greater than 27 kg/m2 with associated risk factors, such as type 2 diabetes or dyslipidaemia. Rimonabant is considered to be a practically insoluble (in water) and relatively neutral molecule. Rimonabant has been detected in multiple biofluids, such as urine and blood. Within the cell, rimonabant is primarily located in the membrane (predicted from logP).
Rimonabant is an anorectic anti-obesity drug produced and marketed by Sanofi-Aventis. It is an inverse agonist for the cannabinoid receptor CB1. Its main avenue of effect is reduction in appetite. Rimonabant is the first selective CB1 receptor blocker to be approved for use anywhere in the world. Rimonabant is approved in 38 countries including the E.U., Mexico, and Brazil. It was rejected for approval for use in the United States. This decision was made after a U.S. advisory panel recommended the medicine not be approved because it may increase suicidal thinking and depression.
SR 141716 is a ring assembly and a member of pyrazoles.
Brand Name: Vulcanchem
CAS No.: 158681-13-1
VCID: VC0541439
InChI: InChI=1S/C22H21Cl3N4O/c1-14-20(22(30)27-28-11-3-2-4-12-28)26-29(19-10-9-17(24)13-18(19)25)21(14)15-5-7-16(23)8-6-15/h5-10,13H,2-4,11-12H2,1H3,(H,27,30)
SMILES: CC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl
Molecular Formula: C22H21Cl3N4O
Molecular Weight: 463.8 g/mol

Rimonabant free base

CAS No.: 158681-13-1

Inhibitors

VCID: VC0541439

Molecular Formula: C22H21Cl3N4O

Molecular Weight: 463.8 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Rimonabant free base - 158681-13-1

CAS No. 158681-13-1
Product Name Rimonabant free base
Molecular Formula C22H21Cl3N4O
Molecular Weight 463.8 g/mol
IUPAC Name 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-piperidin-1-ylpyrazole-3-carboxamide
Standard InChI InChI=1S/C22H21Cl3N4O/c1-14-20(22(30)27-28-11-3-2-4-12-28)26-29(19-10-9-17(24)13-18(19)25)21(14)15-5-7-16(23)8-6-15/h5-10,13H,2-4,11-12H2,1H3,(H,27,30)
Standard InChIKey JZCPYUJPEARBJL-UHFFFAOYSA-N
SMILES CC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl
Canonical SMILES CC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl
Appearance Solid powder
Physical Description Solid
Description Rimonabant, also known as acomplia or SR141716, belongs to the class of organic compounds known as phenylpyrazoles. Phenylpyrazoles are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group. Rimonabant is a drug which is used for use in conjunction with diet and exercise for patients with a body mass index greater than 30 kg/m2, or patients wih a bmi greater than 27 kg/m2 with associated risk factors, such as type 2 diabetes or dyslipidaemia. Rimonabant is considered to be a practically insoluble (in water) and relatively neutral molecule. Rimonabant has been detected in multiple biofluids, such as urine and blood. Within the cell, rimonabant is primarily located in the membrane (predicted from logP).
Rimonabant is an anorectic anti-obesity drug produced and marketed by Sanofi-Aventis. It is an inverse agonist for the cannabinoid receptor CB1. Its main avenue of effect is reduction in appetite. Rimonabant is the first selective CB1 receptor blocker to be approved for use anywhere in the world. Rimonabant is approved in 38 countries including the E.U., Mexico, and Brazil. It was rejected for approval for use in the United States. This decision was made after a U.S. advisory panel recommended the medicine not be approved because it may increase suicidal thinking and depression.
SR 141716 is a ring assembly and a member of pyrazoles.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms acomplia
N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide hydrochloride
rimonabant
Rimonabant Hydrochloride
SR 141716
SR 141716A
SR-141716A
SR141716
SR141716A
Zimulti
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6: Zádor F, Kocsis D, Borsodi A, Benyhe S. Micromolar concentrations of rimonabant directly inhibits delta opioid receptor specific ligand binding and agonist-induced G-protein activity. Neurochem Int. 2014 Feb;67:14-22. doi: 10.1016/j.neuint.2013.12.005. Epub 2014 Feb 4. PubMed PMID: 24508403.
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8: Pataky Z, Gasteyger C, Ziegler O, Rissanen A, Hanotin C, Golay A. Efficacy of rimonabant in obese patients with binge eating disorder. Exp Clin Endocrinol Diabetes. 2013 Jan;121(1):20-6. doi: 10.1055/s-0032-1329957. Epub 2012 Nov 12. PubMed PMID: 23147209.
9: Hu SS. Involvement of TRPV1 in the Olfactory Bulb in Rimonabant-Induced Olfactory Discrimination Deficit. Chin J Physiol. 2016 Feb 29;59(1):21-32. doi: 10.4077/CJP.2016.BAE366. PubMed PMID: 26875559.
10: Bergamaschi MM, Queiroz RH, Chagas MH, Linares IM, Arrais KC, de Oliveira DC, Queiroz ME, Nardi AE, Huestis MA, Hallak JE, Zuardi AW, Moreira FA, Crippa JA. Rimonabant effects on anxiety induced by simulated public speaking in healthy humans: a preliminary report. Hum Psychopharmacol. 2014 Jan;29(1):94-9. doi: 10.1002/hup.2374. Epub 2013 Dec 3. PubMed PMID: 24424711; PubMed Central PMCID: PMC4539121.
11: Johnson A, Neumann PH, Peng J, James J, Russo V, MacDonald H, Gertzberg N, Feleder C. The intracerebroventricular injection of rimonabant inhibits systemic lipopolysaccharide-induced lung inflammation. J Neuroimmunol. 2015 Sep 15;286:16-24. doi: 10.1016/j.jneuroim.2015.07.001. Epub 2015 Jul 6. PubMed PMID: 26298320; PubMed Central PMCID: PMC4548270.
12: Buckley JL, Rasmussen EB. Rimonabant's reductive effects on high densities of food reinforcement, but not palatability, in lean and obese Zucker rats. Psychopharmacology (Berl). 2014 May;231(10):2159-70. doi: 10.1007/s00213-013-3366-4. Epub 2014 Jan 8. PubMed PMID: 24398820; PubMed Central PMCID: PMC4036064.
13: Jergas B, Schulte K, Bindila L, Lutz B, Schlicker E. O-2050 facilitates noradrenaline release and increases the CB1 receptor inverse agonistic effect of rimonabant in the guinea pig hippocampus. Naunyn Schmiedebergs Arch Pharmacol. 2014 Jul;387(7):621-8. doi: 10.1007/s00210-014-0991-3. Epub 2014 May 23. PubMed PMID: 24853577.
14: Foster AJ, Prime LH, Gustafsson F, Temesi DG, Isin EM, Midlöv J, Castagnoli N Jr, Kenna JG. Bioactivation of the cannabinoid receptor antagonist rimonabant to a cytotoxic iminium ion metabolite. Chem Res Toxicol. 2013 Jan 18;26(1):124-35. doi: 10.1021/tx300418w. Epub 2012 Dec 12. PubMed PMID: 23234359.
15: Blasio A, Iemolo A, Sabino V, Petrosino S, Steardo L, Rice KC, Orlando P, Iannotti FA, Di Marzo V, Zorrilla EP, Cottone P. Rimonabant precipitates anxiety in rats withdrawn from palatable food: role of the central amygdala. Neuropsychopharmacology. 2013 Nov;38(12):2498-507. doi: 10.1038/npp.2013.153. Epub 2013 Jun 24. PubMed PMID: 23793355; PubMed Central PMCID: PMC3799070.
16: Jin SM, Oh BJ, Lee S, Choi JM, Yang SJ, Park SW, Kim KW, Kim JH, Park CY. Reduced food intake is the major contributor to the protective effect of rimonabant on islet in established obesity-associated type 2 diabetes. Yonsei Med J. 2013 Sep;54(5):1127-36. doi: 10.3349/ymj.2013.54.5.1127. PubMed PMID: 23918561; PubMed Central PMCID: PMC3743202.
17: Boomhower SR, Rasmussen EB. Haloperidol and rimonabant increase delay discounting in rats fed high-fat and standard-chow diets. Behav Pharmacol. 2014 Dec;25(8):705-16. doi: 10.1097/FBP.0000000000000058. PubMed PMID: 25000488; PubMed Central PMCID: PMC4772744.
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19: Wright FL, Rodgers RJ. Low dose naloxone attenuates the pruritic but not anorectic response to rimonabant in male rats. Psychopharmacology (Berl). 2013 Mar;226(2):415-31. doi: 10.1007/s00213-012-2916-5. Epub 2012 Nov 10. PubMed PMID: 23142959.
20: Literati-Nagy Z, Tory K, Literáti-Nagy B, Bajza A, Vígh L Jr, Vígh L, Mandl J, Szilvássy Z. Synergic insulin sensitizing effect of rimonabant and BGP-15 in Zucker-obese rats. Pathol Oncol Res. 2013 Jul;19(3):571-5. doi: 10.1007/s12253-013-9620-6. Epub 2013 May 3. PubMed PMID: 23640247.
PubChem Compound 104850
Last Modified Nov 11 2021
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